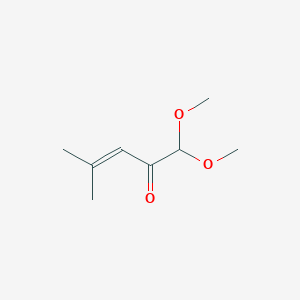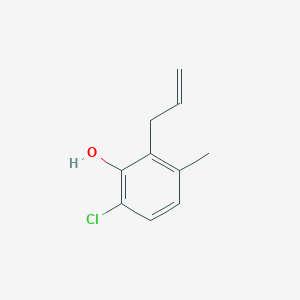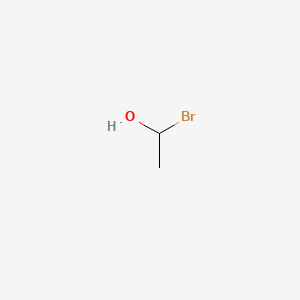![molecular formula C10H14O5S2 B8688101 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene](/img/structure/B8688101.png)
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H14O5S2 and a molecular weight of 278.3 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfonyl)ethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfides are the primary products.
Wissenschaftliche Forschungsanwendungen
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These properties make it a versatile compound in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methylsulfonyl group.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Contains a hydroxyethoxy group, making it more hydrophilic.
2-Ethoxyethyl 4-methylbenzenesulfonate: Features an ethoxy group, which affects its reactivity and solubility.
Uniqueness
1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is unique due to its combination of a methylsulfonyl group and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H14O5S2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-methylsulfonylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14O5S2/c1-9-3-5-10(6-4-9)17(13,14)15-7-8-16(2,11)12/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
FFWASDWPUAKZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B8688030.png)
![2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8688031.png)










